1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene
Description
Significance of Fluorine in Organic Synthesis and Molecular Design
The introduction of fluorine into organic molecules imparts profound changes in their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence in an organic framework leads to a highly polarized carbon-fluorine (C-F) bond. wikipedia.orglibretexts.org This bond is exceptionally strong, with a bond dissociation energy significantly higher than that of carbon-hydrogen (C-H) and other carbon-halogen bonds. wikipedia.org This inherent strength contributes to the high thermal and chemical stability of organofluorine compounds. alfa-chemistry.com
The small atomic radius of fluorine allows it to replace hydrogen without causing significant steric hindrance, yet its electronic effects are substantial. nih.gov The high electronegativity of fluorine draws electron density away from the carbon atom, creating a partial positive charge on the carbon and a partial negative charge on the fluorine. wikipedia.org This polarization can influence the acidity of nearby protons, alter molecular conformations, and affect the reactivity of adjacent functional groups. nih.govnih.gov In molecular design, the strategic placement of fluorine atoms can be used to block metabolic pathways, enhance binding affinity to biological targets, and improve the lipophilicity of a molecule, which can in turn affect its absorption and distribution in biological systems. rsc.org
Table 1: Comparison of Carbon-Halogen Bond Properties
| Bond | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) |
|---|---|---|
| C-H | ~1.09 | ~104.9 |
| C-F | ~1.35 | ~115 |
| C-Cl | ~1.77 | ~83.7 |
| C-Br | ~1.94 | ~72.1 |
This table presents generalized data for comparative purposes.
Overview of Fluorinated Alkenes in Contemporary Chemical Research
Fluorinated alkenes are valuable building blocks in organic synthesis due to the unique reactivity conferred by the fluorine substituents. The presence of fluorine atoms on a double bond can significantly alter its electronic properties, making it either electron-rich or electron-deficient depending on the degree and position of fluorination. This modulation of reactivity opens up a wide range of synthetic possibilities. rsc.org
The synthesis of fluorinated alkenes can be challenging due to the high reactivity of elemental fluorine. ncert.nic.in However, a variety of methods have been developed, including dehydrohalogenation of fluoroalkanes, Wittig-type reactions with fluorinated ylides, and transition metal-catalyzed cross-coupling reactions. chemistryviews.org The functionalization of alkenes through the addition of fluoroalkyl groups is also a prominent area of research, with methods such as radical perfluoroalkylation being developed. nih.gov
In contemporary chemical research, fluorinated alkenes are investigated for their potential applications in polymer chemistry, where they can be used to create fluoropolymers with desirable properties such as high thermal stability and chemical resistance. alfa-chemistry.com They are also important intermediates in the synthesis of complex fluorinated molecules, including pharmaceuticals and agrochemicals. nih.gov The unique electronic nature of the fluorinated double bond can influence intermolecular interactions, making these compounds of interest in materials science for applications in liquid crystals and other advanced materials.
Contextualization of 1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene within Perfluoroalkylated Unsaturated Systems
This compound belongs to the class of perfluoroalkylated unsaturated systems. These are molecules that contain a highly fluorinated alkyl group attached to an unsaturated carbon framework, such as an alkene or alkyne. The perfluoroalkyl group in this specific molecule is a perfluorinated non-3-yl group, which includes a trifluoromethyl substituent.
The properties of such compounds are dominated by the presence of the perfluoroalkyl chain. Perfluoroalkyl groups are known for their high lipophilicity and their ability to create fluorous phases, which can be exploited in catalyst recovery and product purification. europa.eu The strong electron-withdrawing nature of the perfluoroalkyl group significantly influences the reactivity of the adjacent double bond in this compound, likely making it electron-deficient and susceptible to nucleophilic attack.
Table 2: Predicted Physicochemical Properties of a Representative Perfluoroalkylated Alkene
| Property | Predicted Value |
|---|---|
| Molecular Weight | High |
| Boiling Point | Elevated due to molecular weight and polarizability |
| Density | Higher than corresponding non-fluorinated hydrocarbon |
| Solubility | Low in water, higher in organic and fluorous solvents |
This table provides predicted trends for a generic perfluoroalkylated alkene and not specific experimental values for this compound.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F9/c1-2-3-4-5-6-7(11,9(14,15)16)8(12,13)10(17,18)19/h5-6H,2-4H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIHZZJBLFPWSQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 1,1,1,2,2,3 Hexafluoro 3 Trifluoromethylnon 4 Ene Analogues
Mechanisms of Addition Reactions to Internal Fluoroalkenes
Addition reactions are fundamental transformations for alkenes. In the case of internal fluoroalkenes, the strong electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group deactivates the double bond towards electrophilic attack and activates it towards nucleophilic attack.
Electrophilic addition to alkenes typically proceeds through the formation of a carbocation intermediate. The π electrons of the double bond act as a nucleophile, attacking an electrophile. libretexts.org For symmetrical alkenes, the regiochemistry of the addition is straightforward. libretexts.org However, with unsymmetrical alkenes, the reaction is regioselective, a phenomenon often governed by Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation. byjus.comyoutube.com
In the case of highly fluorinated internal alkenes, the regioselectivity of electrophilic addition can be complex. The powerful electron-withdrawing effects of fluoroalkyl groups can destabilize an adjacent carbocation, potentially leading to "anti-Markovnikov" addition products where the nucleophile adds to the less substituted carbon. libretexts.org The stability of the potential carbocation intermediates is the determining factor for the regiochemical outcome. byjus.comlibretexts.org For instance, the addition of hydrogen halides (HX) to an unsymmetrical alkene involves the protonation of the double bond to form a carbocation, which is then attacked by the halide anion. libretexts.org The regioselectivity is dictated by the formation of the more stable carbocation. byjus.com
| Factor | Influence on Regioselectivity | Governing Principle |
|---|---|---|
| Alkene Symmetry | Symmetrical alkenes yield a single product. | Structural equivalence. |
| Carbocation Stability | Addition proceeds via the most stable carbocation intermediate. | Hammond's Postulate. researchgate.net |
| Substituent Effects | Electron-donating groups stabilize adjacent carbocations (Markovnikov). Electron-withdrawing groups (like CF3) destabilize them (potential for anti-Markovnikov). libretexts.org | Inductive and resonance effects. |
The electron-deficient nature of the double bond in polyfluoroalkenes makes them susceptible to nucleophilic attack. youtube.com This reaction involves the addition of a nucleophile to one of the carbons of the double bond, forming a carbanion intermediate. This intermediate is then typically protonated or reacts with another electrophile to give the final product. dalalinstitute.com
The stereochemistry of nucleophilic addition can be either syn or anti, depending on whether the nucleophile and the electrophile add to the same or opposite faces of the double bond, respectively. dalalinstitute.commasterorganicchemistry.com The stereochemical outcome is often influenced by the reaction mechanism and the structure of the alkene. chemistrysteps.com For instance, in conjugate additions to chiral nitrosoalkenes, the reactions can be highly stereoselective, leading exclusively to the anti products. nih.gov The formation of a new stereocenter during the reaction can result in a racemic mixture if the nucleophilic attack is equally probable from both faces of a planar intermediate. libretexts.org However, enzymatic reactions or reactions with sterically hindered substrates can lead to high stereoselectivity. libretexts.org
Radical addition to alkenes proceeds via a chain mechanism involving initiation, propagation, and termination steps. An initiator generates a radical, which then adds to the alkene double bond to form a new radical intermediate. This intermediate then reacts with another molecule to propagate the chain.
The regioselectivity of radical addition to unsymmetrical alkenes is primarily governed by the stability of the radical intermediate formed. nih.govresearchgate.net The radical will add to the carbon atom that results in the formation of the more stable radical. For example, in the addition of a trifluoromethyl radical, the reaction's reactivity is largely determined by charge transfer contributions in the transition state. researchgate.net In contrast, steric effects are more influential in the addition of a methyl radical. researchgate.net The regioselectivity of bromine radical addition to allenes is highly dependent on reaction temperature and reactant ratios. nih.gov
Several factors can control the outcome of radical reactions, including the nature of the radical, the structure of the alkene, and the reaction conditions. For instance, photocatalytic methods can be employed for the chemodivergent cross-coupling of alkanes with trifluoromethyl alkenes, allowing for the selective formation of either gem-difluoroalkenes or trifluoromethyl alkanes by modifying reaction conditions and additives. nih.gov
Pericyclic Reactions and Cycloadditions Involving Fluorinated Alkenes
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. meta-synthesis.comudel.edu They are classified based on the number of π electrons involved in the transformation. amazonaws.com Cycloaddition reactions, a major class of pericyclic reactions, involve the joining of two or more unsaturated molecules to form a cyclic adduct. wikipedia.orgchemistrytalk.org
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. chemistrytalk.orglibretexts.org The presence of fluorine atoms on the dienophile can significantly impact the reaction rate and stereoselectivity. nih.gov While electron-withdrawing groups typically accelerate the Diels-Alder reaction, fluorinated dienophiles often exhibit lower reactivity. nih.gov The stereoselectivity can also be inverted compared to non-fluorinated analogues. nih.gov
Thermal [2+2] cycloadditions are also known, particularly with fluoroalkenes, and are thought to proceed through a stepwise, diradical mechanism. libretexts.orgacs.org The cycloaddition of fluorinated butadienes with various fluoroolefins can lead to a mixture of products arising from both 1,2 and 3,4-addition, consistent with the formation of a bifunctional, diradical intermediate. acs.org
Influence of the Trifluoromethyl Group on Alkene Reactivity and Selectivity
The trifluoromethyl (CF3) group is a potent electron-withdrawing group with significant steric bulk. acs.org Its presence on an alkene has a profound impact on the molecule's reactivity and the selectivity of its reactions.
The CF3 group deactivates the double bond towards electrophilic attack due to its strong negative inductive effect. acs.org This deactivation can, however, be useful in controlling the regioselectivity of certain reactions. In contrast, the CF3 group enhances the reactivity of the alkene towards nucleophilic attack by increasing the electrophilicity of the double bond.
In cycloaddition reactions, the CF3 group can influence both reactivity and selectivity. researchgate.netresearchgate.net For example, in 1,3-dipolar cycloadditions, a CF3 group at the beta-conjugated position of nitroethylene (B32686) increases the reactivity without altering the meta and endo selectivities. researchgate.net The steric hindrance of the CF3 group can also play a crucial role in directing the stereochemical outcome of reactions, often leading to high diastereoselectivity. acs.org For instance, in the thermal 4π electrocyclic ring-opening of oxetenes, the trifluoromethyl group exhibits a preference for inward rotational torquoselectivity due to orbital interactions. researchgate.net
Catalytic Activation and Transformation Mechanisms
Catalysis plays a crucial role in the functionalization of fluorinated alkenes, enabling transformations that are otherwise difficult to achieve. Various catalytic systems have been developed to activate and transform these often-unreactive molecules.
Lewis acids like B(C6F5)3 can catalyze the activation of C-F bonds in saturated fluorocarbons, leading to the formation of monofluorinated alkenes. nih.gov Transition metal catalysts, including those based on copper, palladium, nickel, and iron, are widely used for the functionalization of gem-difluoroalkenes. nih.gov These reactions often proceed through a β-fluoroalkylmetal intermediate, which undergoes β-fluoride elimination to form a new alkene. nih.gov
Photoredox catalysis offers a mild and efficient way to generate radicals for addition reactions to trifluoromethyl alkenes. nih.govorganic-chemistry.org For instance, visible-light-promoted gold redox catalysis can achieve the hydrofluorination of alkenes with excellent regio- and stereoselectivity. researchgate.net Nickel-catalyzed hydrofluorination of unactivated alkenes can proceed through a hydrogen atom transfer pathway. researchgate.net Furthermore, Au(I) catalysts can be used for the regio- and stereoselective hydrofluorination of alkynes, with directing groups on the substrate influencing the outcome. acs.org
| Catalyst Type | Transformation | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Lewis Acid (e.g., B(C6F5)3) | Defluorinative Friedel-Crafts Alkylation | Activation of C-F bond. | nih.gov |
| Transition Metals (Cu, Pd, Ni, Fe) | C-F Functionalization of gem-difluoroalkenes | β-fluoride elimination from a metal-alkyl intermediate. | nih.gov |
| Photoredox Catalysis (e.g., Gold) | Hydrofluorination of Alkenes | Visible-light-promoted redox catalysis. | researchgate.net |
| Nickel Catalysis | Hydrofluorination of Unactivated Alkenes | Hydrogen atom transfer pathway. | researchgate.net |
| Au(I) Catalysis | Hydrofluorination of Alkynes | Directed nucleophilic attack on an activated alkyne. | acs.org |
Advanced Mechanistic Probes and Techniques
The elucidation of reaction mechanisms for highly fluorinated olefins, such as analogues of 1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene, necessitates the use of sophisticated experimental and computational tools. These advanced probes and techniques provide detailed insights into transition states, reaction intermediates, and the nuanced electronic effects imparted by extensive fluorination.
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state by replacing an atom with one of its heavier isotopes. wikipedia.orgprinceton.edu In the context of fluorinated alkenes, KIE studies, particularly deuterium (B1214612) labeling (replacing ¹H with ²H or D), can reveal whether a C-H bond is broken in the rate-limiting step. wikipedia.orglibretexts.org
For reactions involving the double bond of a this compound analogue, secondary kinetic isotope effects (SKIEs) can be particularly informative. princeton.edu SKIEs arise when the isotopically labeled bond is not broken during the rate-determining step. princeton.edu For example, isotopic substitution at a position adjacent to the reacting center can provide information about changes in hybridization (e.g., sp² to sp³) during the transition state. wpmucdn.com
A normal secondary KIE (kH/kD > 1) is often observed when the hybridization of the carbon atom bearing the isotope changes from sp³ to sp², which can occur in reactions that proceed through a carbocation-like transition state. Conversely, an inverse SKIE (kH/kD < 1) suggests a change from sp² to sp³ hybridization in the transition state, which is typical for processes involving nucleophilic attack on a double bond. nih.gov
Interactive Table: Secondary Kinetic Isotope Effects in the Addition of Nucleophiles to a Fluorinated Alkene Analogue
Below is a hypothetical data table illustrating how secondary kinetic isotope effects might be used to probe the mechanism of nucleophilic addition to a fluorinated alkene.
| Nucleophile | Isotopic Substitution Position | kH/kD | Interpretation |
| Methoxide | α to the double bond | 0.92 | sp² to sp³ rehybridization in the transition state, consistent with nucleophilic attack. |
| Thiophenoxide | β to the trifluoromethyl group | 1.05 | Minimal change in hybridization at this position, suggesting it is not directly involved in the rate-determining step. |
| Cyanide | α to the double bond | 0.90 | Strong evidence for a change from sp² to sp³ hybridization at the site of attack. |
Computational Modeling and DFT Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms of fluorinated compounds. scirp.orgscirp.org These methods allow for the calculation of the geometries and energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. nsf.gov
For analogues of this compound, DFT calculations can be employed to:
Predict Reaction Regioselectivity: By comparing the activation energies for different possible reaction pathways, the most likely site of nucleophilic or electrophilic attack can be determined. researchgate.net
Characterize Transition States: The geometry of the transition state can be optimized, and its vibrational frequencies can be calculated to confirm that it represents a true saddle point on the potential energy surface.
Analyze Electronic Effects: The influence of the numerous fluorine atoms on the electron distribution within the molecule can be modeled, explaining the observed reactivity patterns.
Interactive Table: Calculated Activation Energies for Nucleophilic Attack on a Fluorinated Alkene Analogue
This table presents hypothetical DFT-calculated activation energies (in kcal/mol) for the addition of different nucleophiles to the double bond of a fluorinated alkene, illustrating how computational data can predict regioselectivity.
| Nucleophile | Position of Attack | Activation Energy (kcal/mol) | Predicted Outcome |
| Ammonia | Carbon-4 | 15.2 | Favored pathway |
| Ammonia | Carbon-5 | 25.8 | Disfavored pathway |
| Methyl Grignard | Carbon-4 | 12.5 | Most likely product |
| Methyl Grignard | Carbon-5 | 22.1 | Less likely product |
Advanced Spectroscopic Techniques
In addition to KIE and computational studies, advanced spectroscopic techniques are crucial for the direct observation of reactive intermediates and for obtaining real-time kinetic data.
In Situ NMR Spectroscopy: Variable-temperature NMR studies can allow for the identification of transient intermediates that may be present in low concentrations at room temperature. researchgate.net This technique is particularly useful for studying reactions that proceed through distinct, relatively stable intermediates.
Stopped-Flow Spectroscopy: For very fast reactions, stopped-flow techniques coupled with UV-Vis or fluorescence spectroscopy can be used to measure reaction rates on the millisecond timescale. This allows for the determination of rate laws and the investigation of the dependence of the reaction rate on reactant concentrations.
Mass Spectrometry: Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of ions derived from reactants, products, and even transient intermediates, providing structural information and insights into reaction pathways. nsf.gov
By combining the data from these advanced mechanistic probes, a comprehensive understanding of the reactivity of complex molecules like this compound analogues can be achieved.
Stereochemical Control in the Synthesis and Reactions of 1,1,1,2,2,3 Hexafluoro 3 Trifluoromethylnon 4 Ene
Diastereoselective and Enantioselective Syntheses of Fluorinated Alkenes
There is no specific information available on the diastereoselective or enantioselective synthesis of 1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene. General methodologies for the stereocontrolled synthesis of other fluorinated alkenes exist, but their applicability to this specific nonene derivative has not been documented.
Regioselectivity and Stereoselectivity in Alkene Functionalization
Research detailing the regioselectivity and stereoselectivity of functionalization reactions, such as additions or oxidations, specifically on the double bond of this compound could not be located. The electronic and steric effects of the hexafluoro- and trifluoromethyl-substituted portion of the molecule would be expected to govern the outcome of such reactions, but experimental data is absent.
Impact of the Trifluoromethyl Group on Stereochemical Outcomes
The trifluoromethyl group is known to exert significant electronic and steric effects that can profoundly influence the stereochemical course of reactions. In the context of this compound, this group's impact on the stereoselectivity of synthetic transformations has not been specifically investigated or reported. Theoretical studies on related molecules suggest that the trifluoromethyl group's electron-withdrawing nature can affect the reactivity and selectivity in various reactions. researchgate.net
Control of (E/Z)-Isomerism in Fluoroalkene Formation
Methods for controlling (E/Z)-isomerism are crucial in the synthesis of stereochemically pure alkenes. However, no studies detailing the controlled formation of either the (E)- or (Z)-isomer of this compound have been published. General strategies for stereoselective alkene synthesis often rely on specific catalysts or reaction conditions, but their application to this particular compound is not documented.
Theoretical and Computational Studies of Highly Fluorinated Alkenes
Quantum Chemical Calculations on Reaction Energetics and Transition States
Quantum chemical calculations are fundamental to determining the energetics of chemical reactions involving highly fluorinated alkenes. These calculations can predict the energy of reactants, products, and, crucially, the high-energy transition states that connect them. This information is vital for understanding reaction feasibility, rates, and mechanisms. Methods such as ab initio molecular orbital theory are employed to calculate thermochemical data for fluorinated hydrocarbons where experimental data is lacking. umd.edu
One of the key energetic considerations in the chemistry of fluorinated alkenes is the exceptional strength of the carbon-fluorine (C-F) bond. wikipedia.org Quantum calculations can precisely quantify the bond dissociation energy (BDE) of C-F bonds compared to other bonds within the molecule, explaining the high thermal and chemical stability of these compounds. researchgate.net For instance, the BDE for a C-F bond can be significantly higher than that of a C-H bond, influencing which bonds are likely to break during a chemical reaction. umd.eduwikipedia.org Free-energy perturbation is another computational approach used to perform "fluorine scanning," which predicts how fluorine substitution affects molecular interactions and binding affinities, providing insight into the thermodynamics of these systems. nih.gov
Table 1: Representative Bond Dissociation Energies (BDEs) This table presents typical BDEs to illustrate the relative strengths of C-F and C-H bonds as determined by computational methods. Actual values vary with molecular structure.
| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Implication for Reactivity |
| C–F | 110 - 130 | High energy required to break; bond is very stable and often unreactive. wikipedia.orgresearchgate.netnih.gov |
| C–H | 98 - 105 | Lower energy required to break compared to C-F; often a site of initial reaction. wikipedia.org |
| C–C | 83 - 88 | Weaker than both C-F and C-H bonds; can be a site for fragmentation. |
Density Functional Theory (DFT) Applications in Predicting Reactivity and Selectivity
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying highly fluorinated alkenes due to its balance of accuracy and computational cost. DFT methods are widely used to explore reaction mechanisms, predict outcomes, and rationalize the reactivity and selectivity observed in experiments. researchgate.netnih.gov For example, DFT calculations have been successfully used to analyze the role of the trifluoromethyl group in influencing the reactivity and selectivity of cycloaddition reactions involving fluorinated propenes. researchgate.net
DFT allows for the calculation of various molecular properties and descriptors that correlate with reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO can indicate the chemical reactivity of a molecule. A smaller gap generally suggests higher reactivity. Furthermore, DFT can be used to model the potential energy surface of a reaction, helping to identify the most favorable reaction pathways and predict whether a reaction will be kinetically or thermodynamically controlled. nih.gov These predictions are crucial for designing new synthetic routes and understanding why certain isomers are formed preferentially over others. researchgate.netmdpi.com
Table 2: Application of DFT-Calculated Descriptors in Reactivity Prediction This table outlines how theoretical descriptors calculated using DFT are used to interpret and predict the chemical behavior of fluorinated alkenes.
| DFT Descriptor | Definition | Application in Predicting Reactivity and Selectivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability of a molecule to donate electrons; higher energy suggests greater nucleophilicity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability of a molecule to accept electrons; lower energy suggests greater electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher reactivity and lower kinetic stability. mdpi.com |
| Global Electrophilicity Index | A measure of the overall electrophilic nature of a molecule. | Helps explain the role of electron-withdrawing groups, like trifluoromethyl, in activating a molecule towards nucleophilic attack. researchgate.net |
| Distortion/Interaction Analysis | Partitions the activation energy into the energy required to distort reactants and the interaction energy between them. | Explains selectivity by revealing whether the transition state energy is dominated by reactant deformation or favorable orbital interactions. nih.gov |
Computational Modeling of Reaction Pathways and Intermediate Species
Computational modeling provides a virtual window into the step-by-step progression of a chemical reaction. For highly fluorinated alkenes, this involves charting the entire reaction pathway, from reactants to products, and identifying all transient species, such as intermediates and transition states. nih.gov This detailed mapping is essential for elucidating complex reaction mechanisms that may not be fully understood from experimental evidence alone.
The process begins with optimizing the geometry of the reactant molecules. Computational software is then used to locate the transition state structure for a proposed elementary step. The transition state is a first-order saddle point on the potential energy surface, and its structure provides insights into the geometry of the bond-making and bond-breaking processes. Once a transition state is found, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it correctly connects the desired reactants and products or intermediates. nih.gov This systematic approach allows chemists to build a complete energy profile for a reaction, compare competing pathways, and understand the factors that control the formation of the final products. nih.gov
Table 3: General Steps in Computational Modeling of a Reaction Pathway This table describes a typical workflow for the theoretical investigation of a reaction mechanism involving a highly fluorinated alkene.
| Step | Description | Purpose |
| 1. Geometry Optimization | Calculation of the lowest-energy three-dimensional structure for all reactants, intermediates, and products. | Provides accurate starting points and endpoints for the reaction pathway and their relative stabilities. |
| 2. Transition State (TS) Search | Identification of the saddle point on the potential energy surface between two minima (e.g., reactant and intermediate). | Determines the structure of the highest-energy point along the reaction coordinate and calculates the activation energy barrier. |
| 3. Frequency Calculation | Calculation of vibrational frequencies for all optimized structures. | Confirms that reactants/products are true minima (zero imaginary frequencies) and that the TS is a true saddle point (one imaginary frequency). |
| 4. Intrinsic Reaction Coordinate (IRC) | Calculation of the minimum energy path connecting the transition state to the corresponding reactant and product minima. | Verifies that the identified transition state correctly links the intended species along the reaction pathway. nih.gov |
| 5. Energy Profile Construction | Plotting the relative energies of all species (reactants, TSs, intermediates, products) along the reaction coordinate. | Visualizes the entire reaction mechanism, allowing for comparison of different pathways and identification of the rate-determining step. |
Analysis of Electronic Structure and C-F Bond Properties in Fluorinated Alkenes
The unique properties of highly fluorinated alkenes are intrinsically linked to their electronic structure, dominated by the presence of numerous carbon-fluorine bonds. Fluorine is the most electronegative element, which leads to a highly polarized C-F bond with significant partial positive charge on the carbon atom (Cδ+) and partial negative charge on the fluorine atom (Fδ-). wikipedia.org This polarity is a primary contributor to the C-F bond's exceptional strength. wikipedia.orgalfa-chemistry.com
Computational analysis can quantify this charge distribution and other electronic properties. The C-F bond is shorter than other carbon-halogen bonds and strengthens as more fluorine atoms are added to the same carbon. wikipedia.org This geminal strengthening effect further enhances the stability of perfluorinated fragments within a molecule. wikipedia.org The strong C-F bonds and the resulting electron-poor nature of the carbon backbone make fluorinated alkenes less susceptible to many reactions that affect hydrocarbons, while also opening up unique avenues of reactivity. researchgate.net The presence of multiple fluorine atoms also creates a driving force towards sp³ hybridization, which can influence the thermodynamics of reactions like polymerization. wikipedia.org
Table 4: Comparison of C-F and C-H Bond Properties This table summarizes and contrasts the key properties of the C-F bond with the C-H bond, which are central to understanding the behavior of fluorinated alkenes.
| Property | Carbon-Fluorine (C-F) Bond | Carbon-Hydrogen (C-H) Bond | Reference |
| Electronegativity Difference | High (F: 4.0, C: 2.5) | Low (H: 2.2, C: 2.5) | wikipedia.org |
| Bond Polarity | Highly polar (Cδ+–Fδ-) | Nearly nonpolar | wikipedia.orgalfa-chemistry.com |
| Bond Strength (BDE) | Very strong (~110-130 kcal/mol) | Moderately strong (~98-105 kcal/mol) | wikipedia.orgnih.gov |
| Bond Length | Short (~1.35 Å) | Longer (~1.09 Å) | wikipedia.orgnih.gov |
| Chemical Reactivity | Generally inert, stable, requires specific conditions for activation. | Readily participates in many organic reactions (e.g., radical abstraction, oxidation). | researchgate.netwikipedia.org |
| Spectroscopic Signature (IR) | Strong absorption in the 1000–1360 cm⁻¹ region. | Stretching typically observed around 2850–3000 cm⁻¹. | wikipedia.org |
Retrosynthetic Analysis and Strategy for 1,1,1,2,2,3 Hexafluoro 3 Trifluoromethylnon 4 Ene
Disconnection Strategies for Complex Fluorinated Alkenes
Disconnection involves the imaginary breaking of bonds in the target molecule to identify potential precursor fragments. For a complex fluorinated alkene like 1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene, several disconnection strategies can be envisioned, primarily targeting the carbon-carbon double bond and the bonds adjacent to the heavily fluorinated carbon center.
The most logical primary disconnection is at the C=C double bond, as numerous reliable methods exist for alkene formation. This approach simplifies the molecule into two more manageable fragments: a highly fluorinated carbonyl-containing component and a non-fluorinated alkyl component. This falls under the category of a two-group C-C disconnection.
Key disconnection approaches for the target molecule include:
Olefin Metathesis Disconnection: While powerful, this might be less ideal due to potential complications with the highly fluorinated substituent.
Wittig-type Disconnection: This is a very common and reliable method. The disconnection across the double bond leads to a fluorinated carbonyl compound and a phosphonium (B103445) ylide. The presence of electron-withdrawing fluorine atoms on the carbonyl component can significantly influence the stereoselectivity and reactivity of the reaction.
Julia-Kocienski Olefination Disconnection: This strategy also cleaves the double bond, leading to a fluorinated aldehyde or ketone and a sulfone. This method is known for its excellent E-selectivity, which could be crucial for controlling the geometry of the final product.
C-C Bond Disconnection Adjacent to the Fluorinated Group: A disconnection at the C3-C4 bond could be considered. This would involve the addition of a vinyl nucleophile to a highly fluorinated electrophilic species. However, generating and controlling the reactivity of such synthons can be challenging.
Given the structure, a Wittig-type or Julia olefination disconnection is the most strategically sound approach, as it directly addresses the central alkene functional group and separates the complex fluorinated portion from the simple alkyl chain.
Table 1: Comparison of Disconnection Strategies for the C=C Bond
| Strategy | Precursor 1 (Fluorinated) | Precursor 2 (Alkyl) | Key Considerations |
| Wittig Olefination | Fluorinated Aldehyde/Ketone | Alkyl Phosphonium Ylide | Reactivity of the ylide and potential for E/Z mixture formation. |
| Horner-Wadsworth-Emmons | Fluorinated Aldehyde/Ketone | Alkyl Phosphonate Ester | Often provides better control of stereochemistry (typically E-alkenes). |
| Julia-Kocienski Olefination | Fluorinated Aldehyde/Ketone | Alkyl Benzothiazolyl Sulfone | Excellent for forming E-alkenes; involves a multi-step process for sulfone preparation. |
Identification of Key Precursors and Synthons
Following the disconnection strategy, idealized fragments called synthons are proposed, which are then matched with their real-world chemical equivalents (reagents).
Applying a Wittig-type disconnection to this compound breaks the C4=C5 bond. This yields two primary synthons:
An electrophilic synthon (A ) corresponding to the fluorinated portion.
A nucleophilic synthon (B ) corresponding to the pentyl group.
Figure 1: Retrosynthetic disconnection leading to key synthons.
The corresponding synthetic equivalents for these synthons would be:
Synthetic Equivalent for Synthon A: The electrophilic carbonyl carbon suggests a fluorinated aldehyde. The precursor would be 2,2,3,4,4,4-hexafluoro-3-(trifluoromethyl)butanal . This aldehyde is a key building block, containing the entire polyfluorinated fragment.
Synthetic Equivalent for Synthon B: The nucleophilic carbon suggests an organometallic reagent or an ylide. For a Wittig reaction, the synthetic equivalent would be pentyltriphenylphosphonium bromide , which can be deprotonated to form the corresponding ylide, pentylidenephosphorane .
Table 2: Synthons and Their Corresponding Synthetic Equivalents
| Synthon | Description | Synthetic Equivalent (Reagent) |
| A | Acyl cation, electrophilic | 2,2,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butanal |
| B | Alkyl anion, nucleophilic | Pentyltriphenylphosphonium bromide (precursor to the ylide) |
The synthesis of the key fluorinated aldehyde precursor itself requires a separate synthetic plan, likely starting from smaller, commercially available fluorinated building blocks.
Convergent and Linear Synthesis Planning for Polyfluorinated Compounds
When planning the synthesis of a complex molecule, one can choose between a linear or a convergent approach.
Table 3: Comparison of Linear and Convergent Synthesis for the Target Molecule
| Aspect | Linear Synthesis | Convergent Synthesis |
| Strategy | A → B → C → D → ... → Target | A → B; C → D; then B + D → Target |
| Overall Yield | Generally lower, sensitive to the number of steps. | Generally higher, as it minimizes the longest sequence. |
| Efficiency | Less efficient, as a failure in a late step ruins the entire sequence. | More efficient, allows for optimization of fragment syntheses independently. |
| Application to Target | Would involve building the carbon chain and then introducing fluorine, which is synthetically very challenging. | Involves separate synthesis of the fluorinated "head" and the alkyl "tail," followed by a late-stage coupling reaction (e.g., Wittig). |
Strategic Functional Group Interconversions in Fluorinated Systems
Functional Group Interconversion (FGI) is a cornerstone of retrosynthetic analysis, involving the conversion of one functional group into another to facilitate a key disconnection or bond formation. lkouniv.ac.in In fluorinated systems, FGI must account for the powerful electron-withdrawing effects of fluorine atoms, which can alter the reactivity of nearby functional groups. u-tokyo.ac.jp
For the synthesis of the key precursor, 2,2,3,4,4,4-hexafluoro-3-(trifluoromethyl)butanal , several FGIs would be necessary. A plausible retrosynthesis for this aldehyde might involve:
FGI: Aldehyde from Alcohol: The target aldehyde can be seen as the product of the oxidation of a primary alcohol, 2,2,3,4,4,4-hexafluoro-3-(trifluoromethyl)butan-1-ol . This is a standard FGI. However, the choice of oxidant is critical to avoid side reactions, with milder reagents like pyridinium chlorochromate (PCC) or a Swern oxidation being suitable.
Precursor Synthesis: The precursor alcohol itself would need to be synthesized. This could potentially be achieved by the addition of a perfluoro-t-butyl Grignard reagent (or a similar organometallic) to formaldehyde, although the stability and reactivity of such highly fluorinated Grignard reagents can be problematic.
Strategic FGIs relevant to this synthesis could include:
Oxidation: Converting a primary alcohol to the required aldehyde.
Reduction: A carboxylic acid or ester could be reduced to the primary alcohol, offering an alternative route to the aldehyde precursor. For example, reducing a derivative of 2,2,3,4,4,4-hexafluoro-3-(trifluoromethyl)butanoic acid .
Halogen Exchange (Halex) Reactions: On an aromatic ring, this is a common industrial method for introducing fluorine. harvard.edu While not directly applicable to the aliphatic target, similar principles of nucleophilic substitution can be used to build fluorinated synthons.
The presence of multiple fluorine atoms makes adjacent C-H bonds less reactive towards certain types of oxidation and more acidic, which must be considered in any FGI step. Careful selection of reagents and reaction conditions is paramount to successfully manipulate functional groups without unintended side reactions on the fluorinated portions of the molecule.
Derivatization and Advanced Synthetic Transformations of 1,1,1,2,2,3 Hexafluoro 3 Trifluoromethylnon 4 Ene Framework
Functionalization of the Alkene Moiety for Further Elaboration
The carbon-carbon double bond in 1,1,1,2,2,3-Hexafluoro-3-trifluoromethylnon-4-ene is the primary site for chemical modification. Due to the strong electron-withdrawing nature of the perfluoroalkyl and trifluoromethyl groups, this alkene is electron-deficient, which dictates its reactivity towards various reagents.
Radical Additions: One of the most effective ways to functionalize electron-deficient alkenes is through radical addition reactions. The addition of a trifluoromethyl radical, for instance, can proceed to form a more stable radical intermediate, which can then be trapped. nih.gov For example, the generation of a trifluoromethyl radical can lead to a Michael-type addition across the double bond. nih.gov
Nucleophilic Additions: The electron-poor nature of the double bond makes it susceptible to attack by nucleophiles. This conjugate addition is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. acs.org The regioselectivity of such additions is generally governed by the electronic and steric environment of the alkene.
Photochemical Activations: Photoinduced polarity transduction strategies can overcome the inherent electronic limitations of electron-deficient alkenes, enabling umpolung (reverse polarity) additions. acs.org This approach allows for the α-addition of nucleophiles under mild conditions, expanding the range of possible derivatizations. acs.org
Table 1: Representative Functionalization Reactions of Electron-Deficient Alkenes This table presents data for analogous electron-deficient alkenes to illustrate potential reaction outcomes for this compound.
| Reaction Type | Reagents | Product Type | Yield (%) | Reference |
| Hydrotrifluoromethylation | CF3 radical source, H-donor | Trifluoromethyl alkane | Good | nih.gov |
| Nucleophilic Addition | Nitrogen nucleophile | β-Amino derivative | High | acs.org |
| Perfluoroalkylation | RfI, Iron catalyst | Perfluoroalkylated alkyne | Good to Excellent | acs.org |
Transformations Involving the Perfluoroalkyl Chain
While the alkene moiety is the more reactive site, transformations of the perfluoroalkyl chain, though challenging due to the strength of C-F bonds, can lead to significant molecular modifications.
C-F Bond Activation: Selective cleavage of a single C-F bond is a difficult but achievable transformation. Recent advancements have shown that photocatalysis can be employed for the divergent synthesis of related compounds through selective mono- or triple C-F bond cleavage. researchgate.net This suggests that under specific catalytic conditions, the perfluoroalkyl chain of the target molecule could potentially undergo defluorinative functionalization.
Radical Reactions: The generation of perfluoroalkyl radicals from precursors like perfluoroalkyl iodides is a well-established method. nih.gov While this is more commonly used to introduce perfluoroalkyl groups, under certain conditions, transformations could be initiated at the perfluoroalkyl chain of the molecule itself, although this would likely require harsh conditions and may lack selectivity.
Table 2: Potential Transformations of Perfluoroalkyl Chains This table is illustrative of transformations on perfluoroalkyl groups, suggesting possibilities for this compound.
| Transformation | Method | Potential Outcome | Reference |
| Selective C-F Cleavage | Photocatalysis | Defluorinative carboxylation | researchgate.net |
| Radical-mediated reactions | High-energy conditions | Chain modification/degradation | N/A |
Regioselective and Stereoselective Derivatization
Achieving control over the region and three-dimensional orientation of new functional groups is paramount in synthesis. For this compound, the inherent electronic bias and steric hindrance around the double bond are key factors in directing the outcome of reactions.
Regioselectivity: In radical additions to substituted alkenes, the regioselectivity is often thermodynamically controlled, favoring the formation of the more stable radical intermediate. nih.gov For the target molecule, addition of a radical species would likely occur at the C-5 position to generate a more stable radical at C-4, which is stabilized by the adjacent perfluoroalkyl group. In nucleophilic additions, the nucleophile is expected to attack the C-5 position, leading to the formation of an enolate at C-4. The regioselectivity of nucleophilic addition to electron-deficient alkenes can be highly controlled. researchgate.net
Stereoselectivity: The stereochemical outcome of additions to the alkene can be influenced by the reaction mechanism and the presence of chiral auxiliaries or catalysts. For instance, in reactions proceeding through a cyclic intermediate, a specific stereoisomer may be favored. While specific examples for the target molecule are not available, general principles of stereoselective synthesis would apply.
Table 3: Factors Influencing Selectivity in Alkene Additions
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |
| Electronic Effects | Directs nucleophilic attack to the more electron-deficient carbon. | Can influence the approach of reagents. |
| Steric Hindrance | Favors attack at the less hindered carbon. | Can block one face of the double bond. |
| Reaction Mechanism | Concerted vs. stepwise mechanisms lead to different stereochemical outcomes. | N/A |
| Catalyst/Reagent | Chiral catalysts can induce high levels of enantioselectivity. | Controls the facial selectivity of the addition. |
Incorporation into More Complex Molecular Scaffolds (excluding materials or specific product applications)
The functionalized derivatives of this compound can serve as versatile building blocks for the synthesis of more intricate molecular structures.
Cycloaddition Reactions: The electron-deficient nature of the double bond makes it a good candidate for cycloaddition reactions, such as Diels-Alder reactions with electron-rich dienes. This would allow for the rapid construction of complex cyclic systems containing the highly fluorinated motif.
Cross-Coupling Reactions: Following initial functionalization of the alkene, for example, through the introduction of a halide or a triflate group, the molecule can be engaged in various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon bonds and build more complex scaffolds.
Multicomponent Reactions: The development of multicomponent reactions involving fluorinated building blocks is an active area of research. nih.gov The target molecule could potentially be a substrate in such reactions, allowing for the efficient assembly of complex structures in a single step. The incorporation of fluorine into complex drug-like scaffolds is a strategy to access new organofluorines that would be difficult to synthesize through other methods. nih.gov
Table 4: Strategies for Incorporation into Complex Scaffolds
| Strategy | Description | Potential Product Scaffold |
| Diels-Alder Reaction | [4+2] cycloaddition with an electron-rich diene. | Fluorinated cyclohexene derivatives. |
| Suzuki Cross-Coupling | Palladium-catalyzed reaction of a vinyl halide/triflate with a boronic acid. | Aryl- or vinyl-substituted fluorinated compounds. |
| Sonogashira Coupling | Palladium/copper-catalyzed reaction of a vinyl halide with a terminal alkyne. | Fluorinated enyne structures. |
Future Directions and Challenges in the Research of Highly Fluorinated Long Chain Alkenes
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of highly fluorinated alkenes has traditionally relied on methods that can be harsh or require specialized, hazardous reagents. A major future direction is the development of more sustainable and environmentally benign synthetic strategies.
Recent advancements have focused on catalyst-free or metal-free conditions. For instance, an unconventional method involves the cleavage of an unstrained carbon-carbon bond in allylic alcohols induced by N-fluorobenzenesulfonimide (NFSI), providing a route to functionalized Z-fluoroalkenes under simple heating conditions. nih.govresearchgate.net Another approach utilizes continuous flow chemistry to safely handle and utilize fluorinated greenhouse gases as building blocks, addressing both a chemical synthesis challenge and an environmental concern. rsc.org The use of porous metal-organic frameworks (MOFs) to handle gaseous reagents like vinylidene fluoride (B91410) also represents a sustainable and scalable method for synthesizing fluorinated compounds. acs.org
Furthermore, developing processes that are more atom-economical is a key goal. Trifluoromethylative difunctionalizations of carbon-carbon multiple bonds, which introduce a CF3 group and another functional group in a single step, exemplify this efficient approach. researchgate.net Future work will likely focus on expanding the scope of these reactions and employing earth-abundant metal catalysts or even organocatalysts to improve sustainability. acs.orggoogle.com
Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Methods
| Feature | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Reagents | Often harsh, stoichiometric fluorinating agents | Catalytic systems, fluorinated greenhouse gases, recyclable reagents (e.g., MOFs) rsc.orgacs.org |
| Conditions | High temperatures, high pressures, inert atmospheres | Milder conditions, visible-light photocatalysis, catalyst-free reactions nih.govnih.gov |
| Byproducts | Significant hazardous waste | Reduced waste, higher atom economy researchgate.net |
| Safety | Handling of toxic and corrosive reagents (e.g., elemental fluorine) | Safer handling of gaseous reagents, use of less hazardous precursors rsc.orgacs.org |
Advancements in Stereoselective and Regioselective Control
Controlling the geometry (E/Z isomerism) of the double bond and the position of functional groups is crucial, as different isomers can have vastly different biological and material properties. The development of methods for the regio- and stereoselective synthesis of highly fluorinated alkenes is a significant area of ongoing research. nih.gov
Directed catalysis is a powerful strategy for achieving high selectivity. For example, gold(I) catalysis has been employed in the hydrofluorination of alkynes, where a directing group on the substrate guides the fluorine atom to a specific position, resulting in predictable conversion to the Z-vinyl fluoride. acs.orgfigshare.com Similarly, ligand-controlled regioselectivity has been demonstrated in copper-catalyzed trifluoromethylation reactions, where the choice of a bipyridyl-derived ligand can override the intrinsic reactivity to selectively form trifluoromethylallenes. nih.gov
Recent breakthroughs also include stereodivergent synthesis, allowing access to either the E or Z isomer from a common precursor. This has been achieved through catalytic cross-metathesis between two trisubstituted olefins, one of which is a trihaloalkene, followed by cross-coupling to generate a variety of trisubstituted alkenyl fluorides. nih.gov Base-controlled α- or γ-difluoroallylation of alkylidene malonates with trifluoromethyl alkenes is another method that provides excellent regioselectivity for producing gem-difluoro-1,5-dienes. rsc.org
Deepening Mechanistic Understanding through Advanced Techniques
A thorough understanding of reaction mechanisms is fundamental to optimizing existing methods and discovering new transformations. The complexity of reactions involving highly fluorinated compounds often leads to intricate and sometimes unexpected pathways.
Advanced spectroscopic and analytical techniques are crucial for elucidating these mechanisms. For example, mechanistic studies into the reactions of fluoroalkenes with a monomeric aluminum(I) complex have revealed two potential pathways: a direct oxidative addition of the C-F bond that retains the alkene's stereochemistry, and a stepwise process involving a metallocyclopropane intermediate that leads to inversion of stereochemistry. imperial.ac.ukresearchgate.net Similarly, in-depth studies on the trifluoromethylarylation of alkenes using anilines have highlighted the critical role of hexafluoroisopropanol (HFIP) as a unique solvent that establishes a hydrogen bonding network, thereby controlling reactivity and selectivity. nih.gov
Computational chemistry is an increasingly powerful tool for complementing experimental studies. It can be used to model reaction intermediates and transition states, providing insights that are difficult to obtain experimentally. acs.org Such computational investigations have offered clarity into the role of reactive ylides versus phosphonium-stabilized carbanions in Wittig-type olefinations that produce fluoroalkenes. acs.orgnih.gov
Exploration of New Reactivity Modes for the Trifluoromethyl Group and Fluoroalkene System
The strong electron-withdrawing nature of the trifluoromethyl (CF3) group and the unique electronic properties of fluoroalkenes give rise to reactivity patterns that are distinct from their non-fluorinated counterparts. Fluorinated alkenes are typically electrophilic and react readily with nucleophiles. rutgers.edu Exploring and harnessing this reactivity is a key frontier.
One area of focus is the activation of the exceptionally strong C-F bond. While challenging, selective C-F bond cleavage and functionalization can open up new synthetic pathways. For example, zinc-mediated cross-electrophile couplings of trifluoromethyl alkenes with alkyl iodides proceed via C-F bond cleavage to afford gem-difluoroalkenes under transition-metal-free conditions. acs.org Researchers have also developed copper-catalyzed conditions to replace fluorine atoms in fluoroalkenes with boron-containing groups, which can then be used in a wide range of subsequent transformations. sciencedaily.com
The simultaneous introduction of a CF3 group and another functional group across a double bond (difunctionalization) is an active area of research. researchgate.net Reactions such as the chloro-, bromo-, and iodo-trifluoromethylation of alkenes provide versatile intermediates for further synthesis. nih.govrsc.org Future work will likely uncover novel cascade reactions where the initial addition to the fluoroalkene triggers subsequent transformations, allowing for the rapid construction of molecular complexity. sciencedaily.com
Innovations in Computational Chemistry for Predictive Synthesis
Computational chemistry is transitioning from a tool for explaining observed results to a powerful engine for predicting new reactions and designing novel fluorinated molecules. emerginginvestigators.org By simulating reaction pathways and predicting the properties of yet-unsynthesized compounds, computational methods can significantly accelerate the discovery process. pittcon.org
The artificial force induced reaction (AFIR) method, for example, has been used to cast a wide net, computationally testing the viability of numerous reactions before any experiments are conducted in the lab. hokudai.ac.jp This approach has successfully led to the discovery of a suite of reactions that selectively add fluorine atoms to previously difficult-to-access positions on N-heterocycles, opening new avenues for drug development. hokudai.ac.jpsciencedaily.com
Another application is "computational fluorine scanning," which uses free-energy perturbation methods to predict the best binders out of numerous fluorinated analogues of a lead compound in drug discovery. nih.gov This allows medicinal chemists to prioritize the synthesis of the most promising candidates. As computational power and theoretical methods continue to improve, the predictive synthesis of highly fluorinated long-chain alkenes and other complex fluorinated molecules will become increasingly routine, guiding experimental efforts and minimizing trial-and-error in the laboratory. emerginginvestigators.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
